molecular formula C15H10FNO2 B577583 Methyl 3-(2-cyanophenyl)-5-fluorobenzoate CAS No. 1352318-48-9

Methyl 3-(2-cyanophenyl)-5-fluorobenzoate

Cat. No.: B577583
CAS No.: 1352318-48-9
M. Wt: 255.248
InChI Key: UINKSZBRWJPBBA-UHFFFAOYSA-N
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Description

Methyl 3-(2-cyanophenyl)-5-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a cyano group, and a fluorine atom attached to a benzene ring

Scientific Research Applications

Methyl 3-(2-cyanophenyl)-5-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-cyanophenyl)-5-fluorobenzoate typically involves the esterification of 3-(2-cyanophenyl)-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-cyanophenyl)-5-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 3-(2-carboxyphenyl)-5-fluorobenzoic acid.

    Reduction: 3-(2-aminophenyl)-5-fluorobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-cyanophenyl)benzoate: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    Methyl 3-(2-cyanophenyl)-4-fluorobenzoate: Similar structure but with the fluorine atom in a different position, which can influence its properties.

    Methyl 3-(2-cyanophenyl)-5-chlorobenzoate:

Uniqueness

Methyl 3-(2-cyanophenyl)-5-fluorobenzoate is unique due to the specific positioning of the cyano and fluorine groups on the benzene ring. This arrangement can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 3-(2-cyanophenyl)-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c1-19-15(18)12-6-11(7-13(16)8-12)14-5-3-2-4-10(14)9-17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINKSZBRWJPBBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718381
Record name Methyl 2'-cyano-5-fluoro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-48-9
Record name [1,1′-Biphenyl]-3-carboxylic acid, 2′-cyano-5-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2'-cyano-5-fluoro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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